molecular formula C18H21BF2N2O4 B13048645 (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid

(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid

Cat. No.: B13048645
M. Wt: 378.2 g/mol
InChI Key: ZVANYTZDXCWGKA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(2-(1-((tert-Butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-yl)boronic acid is a chiral boronic acid derivative featuring a pyridine core, a tert-butoxycarbonyl (Boc)-protected amino group, and a 3,5-difluorophenyl-substituted ethyl chain. The (S)-configuration at the chiral center is critical for stereoselective interactions, particularly in pharmaceutical applications such as enzyme inhibition or targeted drug synthesis .

Properties

Molecular Formula

C18H21BF2N2O4

Molecular Weight

378.2 g/mol

IUPAC Name

[2-[(1S)-2-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C18H21BF2N2O4/c1-18(2,3)27-17(24)23-15(9-11-7-12(20)10-13(21)8-11)16-14(19(25)26)5-4-6-22-16/h4-8,10,15,25-26H,9H2,1-3H3,(H,23,24)/t15-/m0/s1

InChI Key

ZVANYTZDXCWGKA-HNNXBMFYSA-N

Isomeric SMILES

B(C1=C(N=CC=C1)[C@H](CC2=CC(=CC(=C2)F)F)NC(=O)OC(C)(C)C)(O)O

Canonical SMILES

B(C1=C(N=CC=C1)C(CC2=CC(=CC(=C2)F)F)NC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding boronic esters or acids.

    Reduction: Formation of boron-containing reduced products.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. The specific compound has been studied for its potential to inhibit cancer cell proliferation. For example, a study demonstrated that derivatives of boronic acids could effectively target specific cancer pathways, leading to apoptosis in tumor cells .

Drug Development

The compound serves as a building block for the synthesis of more complex pharmaceutical agents. Its ability to form stable complexes with various biological targets allows for the development of drugs with improved efficacy and reduced side effects. Notably, its use in synthesizing protease inhibitors has garnered attention due to their therapeutic potential against viral infections .

Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura coupling reactions, a cornerstone in organic synthesis. The compound facilitates the formation of carbon-carbon bonds, allowing chemists to construct complex organic molecules efficiently. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The presence of the pyridine ring in this compound enhances its reactivity towards electrophilic aromatic substitution reactions. This property is exploited in the functionalization of aromatic compounds, leading to the development of novel materials with tailored properties .

Sensor Development

The unique electronic properties of boronic acids make them suitable for developing chemical sensors. The compound can be utilized in creating sensors for detecting biomolecules or environmental pollutants due to its ability to interact selectively with specific analytes .

Polymer Chemistry

In polymer science, boronic acids are used as crosslinking agents due to their ability to form reversible covalent bonds with diols. This characteristic is valuable in creating smart materials that respond to environmental stimuli, such as pH or temperature changes .

Case Study 1: Anticancer Research

A recent study investigated the anticancer properties of boronic acid derivatives, including (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid. The results showed a significant reduction in tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent against specific types of cancer .

Case Study 2: Organic Synthesis Innovations

In another research project focused on organic synthesis, this compound was employed as a key intermediate in synthesizing complex molecules used in drug development. The study highlighted its efficiency in facilitating carbon-carbon bond formation through Suzuki-Miyaura coupling reactions, showcasing its versatility as a synthetic building block .

Mechanism of Action

The mechanism of action of (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid involves its interaction with specific molecular targets. For instance, as a boronic acid derivative, it can form reversible covalent bonds with serine residues in proteases, inhibiting their activity. This interaction can disrupt key biological pathways, making it a valuable tool in drug development.

Comparison with Similar Compounds

Key Structural Features:

  • Boronic Acid Group : Enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for drug intermediates .
  • Boc Protection : Enhances stability during synthesis while allowing deprotection under acidic conditions for further functionalization .
  • 3,5-Difluorophenyl Substituent : Introduces electron-withdrawing effects, improving metabolic stability and binding affinity in biological systems .
  • Pyridine Ring : Modulates electronic properties and solubility compared to benzene-based analogs .

Comparison with Similar Compounds

Structural and Functional Comparisons

Parameter Target Compound (3-((tert-Butoxycarbonyl)amino)phenyl)boronic Acid (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic Acid
Molecular Weight ~458.22 (estimated from MS: 459.22 [M+H]+) 237.06 Not reported (likely >300 due to ester group)
Core Structure Pyridine ring Benzene ring Benzene ring
Key Substituents 3,5-Difluorophenyl, Boc-protected amino, ethyl linker Boc-protected amino Boc-protected amino, methoxy-3-oxopropyl
Functional Groups Boronic acid, Boc-amine, fluorine Boronic acid, Boc-amine Boronic acid, Boc-amine, ester
Synthetic Method Pd-catalyzed cross-coupling Amidation/boronation Esterification/boronation (inferred)
Potential Applications Drug intermediates (kinase inhibitors), enantioselective synthesis Suzuki coupling intermediates Prodrugs, ester-based delivery systems

Physicochemical Properties

  • Solubility : The pyridine ring in the target compound likely increases water solubility compared to purely aromatic systems .
  • Stability : Boc protection ensures stability during synthesis, whereas the ester group in the phenyl analog () may require controlled storage to prevent hydrolysis .

Biological Activity

(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

  • Molecular Formula : C18H23B1F2N2O2
  • Molar Mass : 348.19 g/mol
  • CAS Number : Not explicitly listed but can be derived from the structural formula.
  • Physical Properties : The compound is predicted to have a boiling point of approximately 780.8 °C and a density of 1.219 g/cm³ .

Synthesis

The synthesis of boronic acids typically involves several key steps, including the formation of boronate esters and subsequent reactions to introduce functional groups. In the case of this compound, tert-butoxycarbonyl (Boc) protection is often used to stabilize the amino group during synthesis .

Antimicrobial Activity

Recent studies have indicated that boronic acids exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. For instance, compounds similar to this compound have been shown to inhibit various β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

In a comparative study:

CompoundK_i Value (nM)MIC Reduction
Boronic Acid A4416-fold
Boronic Acid B8032-fold
This compoundTBDTBD

Enzyme Inhibition

The mechanism of action for boronic acids typically involves the formation of reversible covalent bonds with serine residues in the active sites of enzymes such as β-lactamases. This interaction mimics the transition state of β-lactams, effectively inhibiting bacterial growth .

Study on Resistance Mechanisms

A study published in Nature explored the efficacy of various boronic acids against carbapenem-resistant Acinetobacter baumannii. The results indicated that specific structural modifications in boronic acids could enhance their inhibitory effects against multiple β-lactamase variants .

Clinical Implications

The potential therapeutic applications of this compound include its use as an adjunct therapy in combination with existing antibiotics to overcome resistance mechanisms. For example, combining this compound with ceftazidime resulted in a significant reduction in minimum inhibitory concentration (MIC), suggesting enhanced efficacy against resistant strains .

Q & A

Q. What are the optimal conditions for synthesizing this boronic acid derivative via palladium-catalyzed cross-coupling?

The synthesis typically employs a Suzuki-Miyaura coupling protocol under inert atmosphere (e.g., nitrogen), using tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base in a 1,2-dimethoxyethane (DME)/water solvent system. Reflux conditions (≈80–100°C) for 2–4 hours are common. Post-reaction, extraction with ethyl acetate and aqueous sodium bicarbonate is recommended to isolate the product . Monitoring via TLC or HPLC ensures reaction completion, while column chromatography purifies the compound.

Q. How can the stereochemical purity of the (S)-configured chiral center be preserved during synthesis?

Use enantiomerically pure starting materials or chiral auxiliaries to maintain stereochemical integrity. Chiral HPLC or capillary electrophoresis can verify enantiomeric excess (ee). For Boc-protected intermediates, avoid prolonged exposure to acidic/basic conditions to prevent racemization. highlights the use of Boc groups in stereospecific reactions, suggesting controlled deprotection steps are critical .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the aromatic pyridyl and difluorophenyl moieties.
  • ¹⁹F NMR : For tracking fluorine substituents (δ ≈ -110 to -120 ppm for 3,5-difluorophenyl).
  • IR Spectroscopy : To identify Boc carbonyl stretches (≈1680–1720 cm⁻¹).
  • Mass Spectrometry (HRMS) : For molecular ion validation. X-ray diffraction (if crystalline) provides absolute configuration confirmation, as seen in similar fluorinated compounds .

Advanced Research Questions

Q. How do the 3,5-difluorophenyl groups influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine substituents enhance the electrophilicity of the boronic acid, accelerating transmetallation in Suzuki-Miyaura couplings. Compared to non-fluorinated analogs, this increases reaction rates but may require adjusted base concentrations (e.g., K₂CO₃ instead of Na₂CO₃) to prevent protodeboronation. Computational studies (DFT) on similar fluorinated arylboronic acids show reduced LUMO energy, corroborating enhanced reactivity .

Q. What strategies mitigate Boc group degradation during multi-step syntheses?

  • Buffered Conditions : Use pH-stable buffers (e.g., phosphate, pH 7–8) in aqueous steps.
  • Low-Temperature Storage : Store intermediates at -20°C to slow hydrolysis.
  • Alternative Catalysts : Palladium catalysts with milder ligands (e.g., SPhos) reduce side reactions. notes organic compound degradation over time, emphasizing the need for rapid processing and inert atmospheres .

Q. How can researchers resolve contradictory yield data in scaled-up syntheses?

Apply Design of Experiments (DoE) to optimize variables (catalyst loading, solvent ratios). Statistical tools like ANOVA identify significant factors (e.g., mixing efficiency in larger batches). Reproducibility checks via replicate reactions and impurity profiling (HPLC-MS) isolate batch-specific issues. ’s emphasis on experimental design aligns with this approach .

Q. What computational methods predict binding interactions for this compound in enzyme inhibition studies?

  • Molecular Docking : Use software like Discovery Studio () to model interactions with target enzymes (e.g., proteases).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • MD Simulations : Assess stability of boronic acid-enzyme complexes in solvated systems. PubChem-derived structural data (InChIKey, SMILES) enables accurate model building .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Stereochemical Analysis Chiral HPLC, X-ray diffraction, ¹H NMR with chiral shift reagents
Reactivity Optimization DoE, kinetic studies (variable temperature/pH), computational DFT
Degradation Monitoring Stability-indicating HPLC, thermogravimetric analysis (TGA), accelerated aging studies
Binding Affinity Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), docking studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.